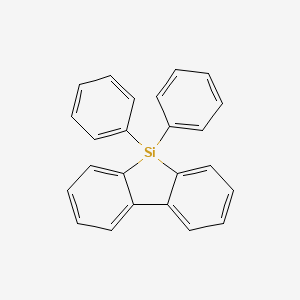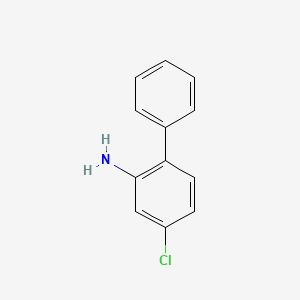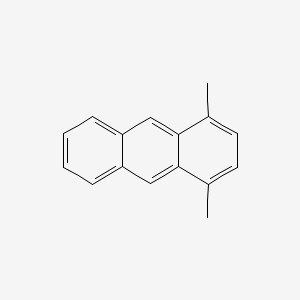
Saletamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salethamide is a chemical compound known for its anti-inflammatory and analgesic properties . It is chemically classified as N-(2-(diethylamino)ethyl)-2-hydroxybenzamide . This compound has been studied for its potential use in various therapeutic applications, particularly in pain management and inflammation reduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salethamide typically involves the reaction of salicylic acid with diethylamine . The process begins with the conversion of salicylic acid to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with diethylamine to form salethamide . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalysts: None required
Industrial Production Methods
Industrial production of salethamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Salethamide undergoes several types of chemical reactions, including:
Oxidation: Salethamide can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
Salethamide has been explored in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Medicine: Investigated as an analgesic for pain management.
Industry: Utilized in the production of other pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of salethamide involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain . By inhibiting these enzymes, salethamide reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: A precursor to salethamide, known for its anti-inflammatory and analgesic properties.
Acetylsalicylic Acid (Aspirin): Another derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar properties but different chemical structure.
Uniqueness of Salethamide
Salethamide is unique in its specific molecular structure, which allows for targeted inhibition of COX enzymes with potentially fewer side effects compared to other NSAIDs . Its unique amide linkage also provides different pharmacokinetic properties, making it a valuable compound for specific therapeutic applications .
Propiedades
Número CAS |
46803-81-0 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
Clave InChI |
VSSAPBSVPUSKPK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC=CC=C1O |
| 46803-81-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B1616724.png)

![4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B1616728.png)




![N-[diethylamino(2-diphenylphosphanylethynyl)phosphanyl]-N-ethylethanamine](/img/structure/B1616736.png)





